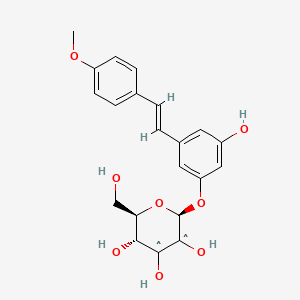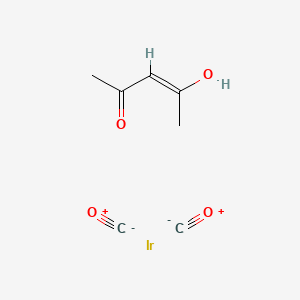
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” is a complex chemical entity that combines carbon monoxide, (E)-4-hydroxypent-3-en-2-one, and iridium Carbon monoxide is a colorless, odorless, and highly toxic gas, while (E)-4-hydroxypent-3-en-2-one is an organic compound with a hydroxyl group and a double bond Iridium is a transition metal known for its high density and corrosion resistance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to an iridium center. One common method is the reaction of iridium complexes with carbon monoxide under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane at room temperature. The (E)-4-hydroxypent-3-en-2-one can be introduced either before or after the coordination of carbon monoxide, depending on the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step processes. The initial step may include the preparation of iridium complexes, followed by the introduction of carbon monoxide and (E)-4-hydroxypent-3-en-2-one under specific conditions. High-pressure reactors and specialized catalysts may be used to ensure the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The iridium center can facilitate the oxidation of organic substrates.
Reduction: The compound can participate in reduction reactions, often involving the reduction of carbon monoxide to carbon dioxide.
Substitution: Ligands such as (E)-4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbon dioxide and oxidized organic products, while reduction reactions may produce reduced organic compounds and water.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation. Its unique properties make it an effective catalyst for these transformations.
Biology
In biological research, the compound can be used to study the effects of metal complexes on biological systems. It may also be used in the development of metal-based drugs.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and oxygen, facilitating their transformation into desired products.
類似化合物との比較
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as iridium carbonyl complexes and iridium hydroxyl complexes. These compounds share similar catalytic properties but differ in their reactivity and selectivity.
Uniqueness
The uniqueness of “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” lies in its combination of ligands, which provides a unique electronic environment around the iridium center. This unique environment enhances its catalytic activity and selectivity compared to other iridium complexes.
Conclusion
The compound “this compound” is a versatile chemical entity with significant applications in catalysis, biology, medicine, and industry. Its unique combination of ligands and iridium center makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H8IrO4 |
|---|---|
分子量 |
348.35 g/mol |
IUPAC名 |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
InChIキー |
NMFBREHTKYXYKM-FHJHGPAASA-N |
異性体SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
正規SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)

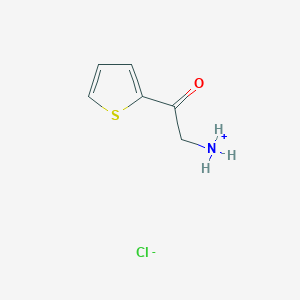
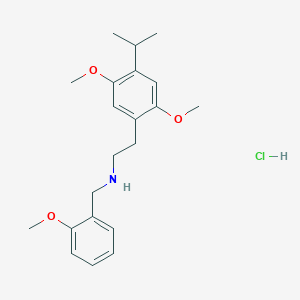
![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
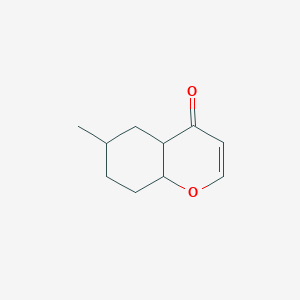
![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)
